Amino-PEG5-alcohol

Übersicht

Beschreibung

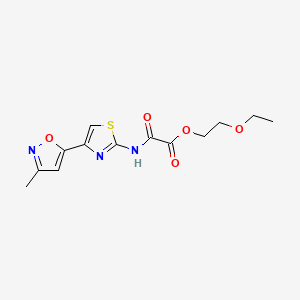

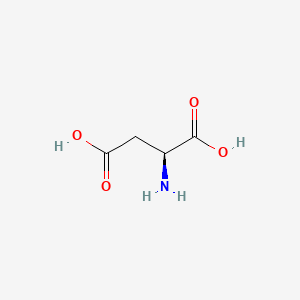

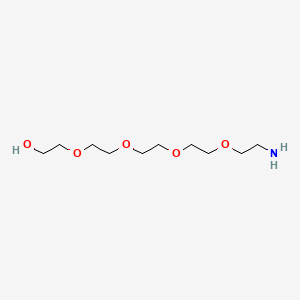

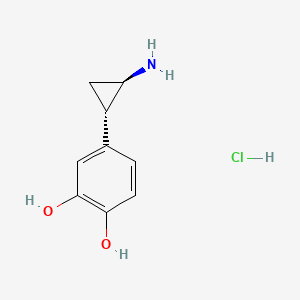

Amino-PEG5-alcohol is a PEG derivative containing an amino group with a hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

While specific synthesis methods for Amino-PEG5-alcohol were not found, the synthesis of chiral amino alcohols using ammonia as the sole amino donor under mild conditions is a topic of interest in organic chemistry and biotechnology .Molecular Structure Analysis

Amino-PEG5-alcohol has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It contains 38 bonds in total, including 15 non-H bonds, 13 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The amine group in Amino-PEG5-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis

Amino-PEG5-alcohol is a low-melting solid . It has a molecular formula of C10H23NO5 and a molecular weight of 237.3 . It is soluble in water, DMSO, DMF, and DCM .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry in Analytical Chemistry

Amino alcohols, including derivatives like Amino-PEG5-alcohol, have been studied using turboionspray/time-of-flight mass spectrometry (TIS/TOF-MS). This method aims to determine the accurate mass of their protonated molecule ions, with polyethylene glycol (PEG) used as an internal reference. Such techniques are crucial in analytical chemistry for accurate mass determination (Geng et al., 2010).

Bioconjugation Chemistry

In the field of bioconjugation, a heterobifunctional PEG derivative possessing both “click” and electrophilic functionalities was created using a dibenzyl-protected amine functional initiator. This facilitated the preparation of high-purity amino-PEG-alcohol by the polymerization of ethylene oxide. Such developments are significant for versatile bioconjugation chemistry, enabling selective performance of activated ester chemistry and “click” chemistry (Cardoen et al., 2012).

Drug Delivery Systems

Amino-PEG5-alcohol has applications in drug delivery systems, as demonstrated in the synthesis of a poly(ethylene glycol) (PEG) conjugate of 10-amino-7-ethyl camptothecin, a potent antitumor analogue. This synthesis involved successful chemoselective N-acylation, indicating the potential of such conjugates in therapeutic applications (Guiotto et al., 2004).

PEGylated Dendrimers in Biomedical Applications

The development of PEGylated polyester dendrimers with core functionalities for biological applications, such as drug delivery and in vivo imaging, is a notable application. These dendrimers are designed to carry multiple functional groups for various applications while being water-soluble, highlighting the versatility of amino-PEG5-alcohol in biomedical research (Guillaudeu et al., 2008).

Peptide and Protein PEGylation

Amino-PEG5-alcohol is instrumental in the PEGylation of peptides and proteins, a process that involves the covalent attachment of PEG to these macromolecules. This PEGylation process is employed for various pharmaceutical and biotechnical applications, such as shielding antigenic and immunogenic epitopes and altering biodistribution (Roberts et al., 2002).

Wirkmechanismus

Target of Action

Amino-PEG5-alcohol is a PEG derivative containing an amino group and a hydroxyl group . The primary targets of Amino-PEG5-alcohol are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the formation of bonds with the amino group of Amino-PEG5-alcohol .

Mode of Action

The mode of action of Amino-PEG5-alcohol involves its interaction with its primary targets. The amino group of Amino-PEG5-alcohol readily reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . This interaction results in the formation of new bonds, leading to the creation of new compounds or the modification of existing ones .

Pharmacokinetics

The pharmacokinetic properties of Amino-PEG5-alcohol are characterized by its solubility and reactivity. Amino-PEG5-alcohol is an aqueous soluble PEG linker , which suggests that it can be readily distributed in aqueous environments in the body. Its reactivity with carboxylic acids, activated NHS esters, and carbonyls indicates that it can readily participate in biochemical reactions . .

Result of Action

The result of Amino-PEG5-alcohol’s action is the formation of new compounds or the modification of existing ones through its reaction with carboxylic acids, activated NHS esters, and carbonyls . This can lead to changes at the molecular and cellular levels, potentially influencing various biochemical processes.

Action Environment

The action environment of Amino-PEG5-alcohol is likely to be aqueous, given its solubility . Environmental factors such as pH, temperature, and the presence of other compounds could influence its action, efficacy, and stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOUHEFHTMMUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG5-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

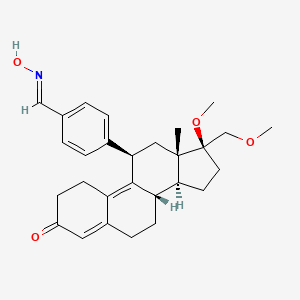

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

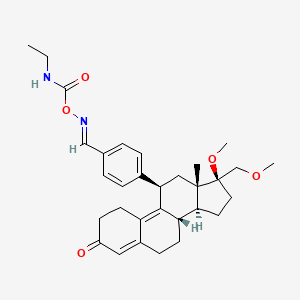

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)